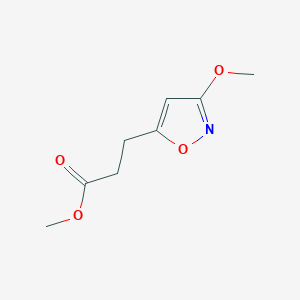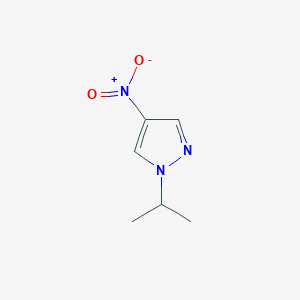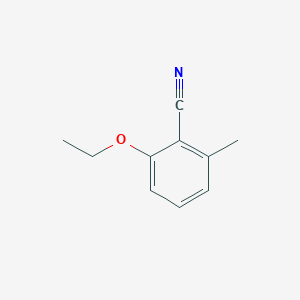
2,4,6-Tribromopyridine
Vue d'ensemble
Description
2,4,6-Tribromopyridine is an organic chemical compound with a molecular formula of C5H2Br3N . It is a solid substance at room temperature .
Synthesis Analysis
Recent advances in the synthesis of 2,4,6-triarylpyridines have been reported . These are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . A number of synthetic protocols to construct this heterocyclic scaffold have been developed . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H2Br3N . The molecular weight of the compound is 315.79 .Chemical Reactions Analysis
2,4,6-Triarylpyridines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . A number of synthetic protocols to construct this heterocyclic scaffold have been developed .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Synthetic Applications 2,4,6-Tribromopyridine serves as a precursor in the synthesis of fluorous pyridines with high phase affinities. Such fluorous pyridines, obtained through reactions with IZnCH2CH2R(f8) and catalyzed by palladium complexes, exhibit properties significant for the development of materials with unique phase behaviors, including solid-state, liquid crystal, and ionic liquid-phase properties. This research underscores the potential of this compound in facilitating the synthesis of materials with novel properties (Rocaboy, Hampel, & Gladysz, 2002).
Coordination Chemistry The coordination chemistry of terpyridines, to which this compound can contribute as a building block, finds application across various research fields, including materials science, biomedicinal chemistry, and organometallic catalysis. Terpyridines and their transition metal complexes are utilized in processes such as artificial photosynthesis, biochemical and organic transformations, and polymerization reactions. This versatility highlights the broad applicability of pyridine derivatives in catalysis and material science (Winter, Newkome, & Schubert, 2011).
High Energy Materials Research into the molecular and crystal structures of high-energy 2,4,6-triazidopyridine and its derivatives, enabled by the modification of this compound, provides insights into the design and synthesis of energetic materials. The analysis of structural parameters and the impact of substituents on azido groups contributes to the understanding of high-energy compounds' properties, relevant for applications in propellants and explosives (Korchagin, Aldoshin, & Chapyshev, 2016).
Glycosylation Catalysts Sterically hindered pyridinium salts derived from this compound have shown to be effective as catalysts for the stereoselective glycosylation of glycals. The mechanism involves a unique single hydrogen bond-mediated protonation, differing from the traditional Brønsted acid pathway. This research opens new avenues for the catalytic synthesis of complex carbohydrates, with significant implications for medicinal chemistry and drug development (Ghosh, Mukherji, & Kancharla, 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that 2,4,6-triarylpyridines, a related class of compounds, are key building blocks to access functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .
Biochemical Pathways
Related compounds such as 2,4,6-triarylpyridines are known to play a role in the synthesis of functional molecules used in various biochemical processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dark, dry place . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromopyridine. For instance, the compound should be stored in a dark, dry place to maintain its stability . Other environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence its action and efficacy.
Propriétés
IUPAC Name |
2,4,6-tribromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALXYTCBNHJWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542210 | |
| Record name | 2,4,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2408-70-0 | |
| Record name | 2,4,6-Tribromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the bromine atoms in 2,4,6-tribromopyridine reactive?
A1: The reactivity of the bromine atoms in this compound stems from their position on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates a partial positive charge on the carbon atoms, particularly those at the 2, 4, and 6 positions. This makes the bromine atoms at these positions susceptible to nucleophilic substitution reactions. [, ]
Q2: How does the choice of solvent influence the reactivity of this compound with nucleophiles?
A2: Research shows that the solvent plays a crucial role in dictating the regioselectivity of nucleophilic substitution reactions with this compound. For instance, when reacting with sodium phenate:
- In phenol: The bromine atoms at the 2 and 6 positions are preferentially substituted, followed by the bromine at the 4 position. []
- In water: The rate of substitution at the 4 position is enhanced, even surpassing the rate at the 2 and 6 positions. []
Q3: Can you provide an example of a reaction where this compound acts as a building block for larger molecules?
A3: this compound is a valuable precursor in synthesizing hyperbranched polypyridines. A study demonstrated the synthesis of a hyperbranched polypyridine via a nickel-catalyzed chain-growth condensation polymerization using this compound and 2,5-dibromopyridine as monomers. [] This highlights the potential of this compound in constructing complex polymeric materials.
Q4: What is known about the bromination of 2,6-dibromopyridine at high temperatures?
A4: Research has explored the bromination of 2,6-dibromopyridine at temperatures between 450°C and 580°C. Several key findings include:
- Iron bromide or copper bromide catalysts: These catalysts promote the substitution of hydrogen atoms at the 3 and 5 positions with bromine. []
- Uncatalyzed reactions or reactions with pumice as contact substance: These conditions primarily lead to the formation of this compound through the substitution of the hydrogen atom at the 4 position. [, ]
- Formation of tetrabromopyridine: At temperatures around 500°C, 2,3,4,6-tetrabromopyridine is formed as a byproduct, indicating further bromination is possible. []
Q5: How can this compound be used to introduce fluorous chains into pyridine derivatives?
A5: this compound can undergo palladium-catalyzed Negishi coupling reactions to introduce fluorous chains. One study demonstrated this by reacting this compound with IZnCH(2)CH(2)R(f8) (where R(f8) = (CF(2))(7)CF(3)) in the presence of a palladium catalyst. This reaction yielded 2,4,6-NC(5)H(2)(CH(2)CH(2)R(f8))(3), showcasing the potential of this approach for incorporating fluorous tags into pyridine-based molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)





